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Compound of Interest

Compound Name: Antileishmanial agent-23

Cat. No.: B1223588

Abstract

This document provides a comprehensive overview of the preliminary toxicity assessment of
Antileishmanial Agent-23 (hereinafter referred to as AG-23), a novel compound under
investigation for the treatment of leishmaniasis. The following sections detail the in vitro and in
vivo studies conducted to evaluate the preliminary safety profile of AG-23. The data presented
herein are intended to guide further preclinical development and risk assessment. This guide is
targeted toward researchers, scientists, and drug development professionals in the field.

In Vitro Cytotoxicity Assessment

The initial toxicity evaluation of AG-23 was performed to determine its effect on mammalian
cells and to establish a preliminary therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the 50% cytotoxic concentration (CC50) of AG-23 on murine
macrophages (J774 cells) and human foreskin fibroblasts (HFF-1).

Materials:
e J774 and HFF-1 cell lines

e AG-23 (stock solution in DMSO)
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 RPMI-1640 and DMEM media supplemented with 10% Fetal Bovine Serum (FBS)

e 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in
PBS)

¢ Dimethyl sulfoxide (DMSOQO)
o 96-well microtiter plates
Procedure:

o Cells were seeded in 96-well plates at a density of 1 x 10"5 cells/mL and incubated for 24
hours at 37°C in a 5% CO2 atmosphere.

o AG-23 was serially diluted in the respective cell culture medium to achieve a range of final
concentrations (e.g., 0.1 to 100 uM).

e The culture medium was removed from the wells and replaced with the medium containing
the different concentrations of AG-23. A vehicle control (DMSO) and an untreated control
were also included.

e The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

e Following incubation, 20 puL of MTT solution was added to each well, and the plates were
incubated for an additional 4 hours.

e The medium containing MTT was then removed, and 100 pL of DMSO was added to each
well to dissolve the formazan crystals.

e The absorbance was measured at 570 nm using a microplate reader.

e The percentage of cell viability was calculated relative to the untreated control, and the CC50
values were determined by non-linear regression analysis.

Cytotoxicity Data

The following table summarizes the CC50 values obtained for AG-23 against J774 and HFF-1
cell lines.
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. Amphotericin B Selectivity Index
Cell Line AG-23 CC50 (pM)
CC50 (pM) (Si)*

J774 (Murine

458 £ 3.2 1.5+0.3 > 450
Macrophage)
HFF-1 (Human

62.3+5.1 21+04 > 620

Fibroblast)

*Selectivity Index (Sl) is calculated as CC50 (mammalian cells) / EC50 (Leishmania
promastigotes). The EC50 of AG-23 against L. donovani promastigotes was determined to be
0.1 uMm.

Hemolytic Activity

The hemolytic potential of AG-23 was assessed to evaluate its effect on red blood cells, a
critical indicator of potential systemic toxicity.

Experimental Protocol: Hemolysis Assay

Objective: To determine the concentration of AG-23 that causes 50% hemolysis (HC50) of
human red blood cells.

Materials:

Fresh human red blood cells (hRBCs)

Phosphate-buffered saline (PBS)

AG-23 (stock solution in DMSO)

Triton X-100 (1% v/v in PBS) as a positive control
Procedure:
» hRBCs were washed three times with PBS and resuspended to a 2% (v/v) solution.

o AG-23 was serially diluted in PBS to achieve a range of final concentrations.
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e 100 pL of the hRBC suspension was added to 100 pL of the AG-23 dilutions in a 96-well
plate.

e Anegative control (PBS) and a positive control (1% Triton X-100) were included.
e The plate was incubated for 1 hour at 37°C with gentle shaking.
» Following incubation, the plate was centrifuged at 1000 x g for 5 minutes.

e The supernatant was transferred to a new 96-well plate, and the absorbance was measured
at 540 nm to quantify hemoglobin release.

o The percentage of hemolysis was calculated relative to the positive control, and the HC50
was determined.

Hemolysis Data

Compound HC50 (pM)
AG-23 > 100
Amphotericin B 25.4+2.8

Preliminary In Vivo Toxicity Assessment

A preliminary acute toxicity study was conducted in a murine model to assess the in vivo safety
profile of AG-23.

Experimental Protocol: Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) of AG-23 in BALB/c mice.
Animals:

» Female BALB/c mice, 6-8 weeks old.

Procedure:

e Mice were divided into groups (n=5 per group).
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» AG-23 was formulated in a vehicle suitable for intraperitoneal (IP) administration.

o Asingle dose of AG-23 was administered via IP injection at increasing concentrations (e.g.,
10, 25, 50, 100 mg/kg).

» A control group received the vehicle only.

e The animals were observed for signs of toxicity, morbidity, and mortality for 14 days post-
administration.

o Body weight was recorded daily for the first 7 days and then weekly.

o At the end of the study, major organs were collected for histopathological examination.

In Vivo Toxicity Data

Dose (mgl/kg, IP) Mortality Clinical Signs of Toxicity
10 0/5 No observable signs
25 0/5 No observable signs

Mild, transient lethargy
50 0/5 observed within 2 hours post-

dose

Severe lethargy, ruffled fur,
100 2/5 ]
and ataxia

The MTD was determined to be 50 mg/kg.

Visualized Workflows and Pathways
Diagram of In Vitro Toxicity Screening Workflow
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Caption: Workflow for in vitro toxicity assessment of AG-23.

Hypothetical Signaling Pathway for AG-23 Induced
Apoptosis
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¢ To cite this document: BenchChem. [Preliminary Toxicity Assessment of Antileishmanial
Agent-23: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223588#antileishmanial-agent-23-preliminary-
toxicity-assessment]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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